2-(2-Chloroacetyl)benzonitrile

Description

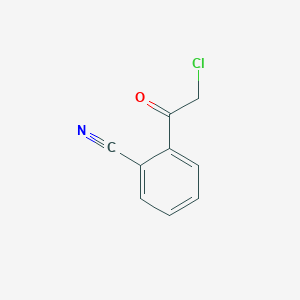

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-5-9(12)8-4-2-1-3-7(8)6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWBWNBFUCQEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143513 | |

| Record name | Benzonitrile, o-(chloroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-15-7 | |

| Record name | Benzonitrile, o-(chloroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, o-(chloroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloroacetyl)benzonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(2-Chloroacetyl)benzonitrile is limited in publicly available literature. Much of the information presented herein is based on data from its isomers and structurally related compounds. This guide aims to provide a comprehensive overview based on available knowledge and reasonable scientific extrapolation.

Introduction

This compound is an organic compound featuring a benzonitrile core substituted with a chloroacetyl group at the ortho position. This bifunctional molecule holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. The presence of a reactive chloroacetyl group and a modifiable nitrile group allows for a range of chemical transformations, making it an attractive building block for creating diverse molecular architectures. This document provides a detailed overview of its chemical properties, structure, and potential synthetic routes.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring with a nitrile (-C≡N) group and a chloroacetyl (-C(O)CH₂Cl) group attached to adjacent carbon atoms (positions 1 and 2).

Chemical Structure

Caption: Chemical structure of this compound.

Physical and Chemical Properties

Quantitative data for this compound is scarce. The following table summarizes available data for the target compound and its better-documented isomer, 4-(2-chloroacetyl)benzonitrile, for comparative purposes.

| Property | This compound | 4-(2-Chloroacetyl)benzonitrile | Source |

| Molecular Formula | C₉H₆ClNO | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | 179.61 g/mol | [1] |

| Appearance | - | Solid | |

| Melting Point | - | - | - |

| Boiling Point | - | - | - |

| Solubility | - | - | - |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons and a singlet for the methylene protons of the chloroacetyl group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2-disubstituted benzene ring.

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the benzene ring, the nitrile carbon, the carbonyl carbon, and the methylene carbon. The nitrile carbon typically appears around 115-120 ppm, and the carbonyl carbon around 190-200 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the nitrile (C≡N) stretching vibration (typically around 2220-2240 cm⁻¹) and the carbonyl (C=O) stretching vibration (around 1680-1700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route is via the Friedel-Crafts acylation of benzonitrile. The following is a generalized protocol based on the synthesis of the 4-isomer.[2]

Plausible Synthesis of this compound via Friedel-Crafts Acylation

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Reaction Setup: To a cooled (0-5 °C) suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride, in an inert solvent (e.g., carbon disulfide or nitrobenzene), a solution of benzonitrile is added dropwise with stirring.

-

Addition of Acylating Agent: Chloroacetyl chloride is then added slowly to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to allow the acylation to proceed. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product, which will likely be a mixture of the ortho and para isomers, is then purified by a suitable method such as column chromatography or recrystallization to isolate the this compound.

Note: The ratio of ortho to para isomers obtained will depend on the reaction conditions, including the choice of solvent and catalyst.

Potential Biological Significance and Signaling Pathways

There is no direct evidence in the reviewed literature detailing the biological activities or signaling pathway involvement of this compound. However, the chloroacetyl moiety is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues (such as cysteine, lysine, or histidine) in proteins.[2] This reactivity makes compounds containing this functional group potential candidates for covalent inhibitors of enzymes or other protein targets.

Derivatives of the isomeric 4-(2-chloroacetyl)benzonitrile have been investigated for their potential as antimicrobial and anticancer agents.[2] It is plausible that this compound could serve as a starting point for the synthesis of novel therapeutic agents, whose mechanism of action might involve the covalent modification of key biological targets.

Caption: Logical relationship for the potential bioactivation of this compound derivatives.

Conclusion

This compound represents a chemical entity with significant synthetic potential, primarily owing to its dual reactivity. While direct experimental data remains limited, its structural similarity to more studied isomers suggests its utility as a precursor for a variety of complex organic molecules. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential applications in drug discovery and materials science. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this intriguing molecule.

References

2-(2-Chloroacetyl)benzonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloroacetyl)benzonitrile, a chemical intermediate of interest in synthetic and medicinal chemistry. This document details its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. While specific experimental data for this particular isomer is limited in publicly available literature, this guide extrapolates likely synthetic routes and reactivity based on established chemical principles and data available for its structural isomer, 4-(2-Chloroacetyl)benzonitrile. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, offering insights into its potential applications and methodologies for its use.

Chemical and Physical Properties

This compound is a substituted aromatic ketone. The presence of a nitrile group and a reactive chloroacetyl moiety makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 1008-15-7 | N/A |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C(=O)CCl | N/A |

| Purity | Min. 95% | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The primary route for the synthesis of this compound would likely involve the Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Materials: Benzonitrile, Chloroacetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄), Rotary evaporator, Standard glassware for organic synthesis.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ in dry DCM.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add chloroacetyl chloride to the stirred suspension.

-

To this mixture, add a solution of benzonitrile in dry DCM dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

-

Note: The ortho- and para- isomers are expected products of this reaction. The ratio of these isomers will depend on the reaction conditions. Separation of the desired ortho-isomer would be necessary.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its two primary functional groups: the chloroacetyl group and the nitrile group.

Reactions at the Chloroacetyl Group

The chloroacetyl moiety is a potent electrophile, making the α-carbon susceptible to nucleophilic attack. This reactivity is central to the derivatization of this molecule.

Nucleophilic Substitution:

A common reaction involves the substitution of the chlorine atom by various nucleophiles, such as amines, thiols, and alcohols, to form a diverse range of derivatives. For instance, reaction with thiourea could lead to the formation of a 2-aminothiazole ring, a common scaffold in medicinal chemistry.

Figure 2: Reaction with a nucleophile.

Reactions at the Nitrile Group

The nitrile group can undergo various transformations, providing further avenues for chemical modification.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), would produce a primary amine.

These reactions allow for the introduction of new functionalities, making this compound a versatile intermediate for the synthesis of more complex molecules.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been documented for this compound, its structural features suggest potential applications in drug discovery. The chloroacetyl group is a known reactive moiety that can act as a covalent inhibitor of enzymes, particularly those with a nucleophilic residue (like cysteine or histidine) in their active site.

Hypothetical Mechanism of Action - Enzyme Inhibition:

Given its electrophilic nature, this compound could potentially act as an irreversible inhibitor of enzymes implicated in disease pathways, such as kinases or proteases.

Figure 3: Hypothetical enzyme inhibition pathway.

This proposed mechanism suggests that this compound could be a valuable scaffold for the design of targeted covalent inhibitors in drug development. Further research is required to explore its potential biological activities and specific molecular targets.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate. While specific literature on this isomer is sparse, its chemical properties can be reliably inferred from its structure and the well-documented chemistry of its functional groups and isomers. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. Further experimental validation of the proposed synthetic routes and biological activities is warranted to fully elucidate the utility of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Chloroacetyl)benzonitrile via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-chloroacetyl)benzonitrile, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary focus is on its preparation via the Friedel-Crafts acylation reaction. Due to the electronic properties of the benzonitrile starting material, this guide will explore both a direct, albeit challenging, synthetic approach and a more practical, two-step alternative.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acyl halide or anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst.[3] Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and other metal halides.[4][5]

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents polysubstitution.[6] However, the reaction is not without its challenges, particularly when dealing with deactivated aromatic rings.[7]

The Challenge of Acylating Benzonitrile

Benzonitrile presents a significant challenge for Friedel-Crafts acylation. The cyano group (-CN) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[7] According to the principles of electrophilic aromatic substitution, deactivating groups generally direct incoming electrophiles to the meta position.[8] Therefore, achieving a high yield of the ortho isomer, this compound, through a direct Friedel-Crafts reaction is inherently difficult.

Despite these challenges, exploring the direct synthesis provides valuable insight into the reactivity of deactivated aromatic systems. A hypothetical protocol for this direct approach is presented below, based on general principles for acylating deactivated substrates.

Direct Friedel-Crafts Chloroacetylation of Benzonitrile (Hypothetical Protocol)

This section outlines a theoretical protocol for the direct synthesis of this compound. It is important to note that this is a challenging transformation, and yields are expected to be low, with the potential for the formation of the meta isomer as the major product.

Reaction Scheme

Caption: Direct Friedel-Crafts Chloroacetylation of Benzonitrile.

Proposed Experimental Protocol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 eq) and a suitable inert solvent such as carbon disulfide or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Benzonitrile (1.0 eq) is added to the stirred suspension. The mixture is cooled in an ice bath. Chloroacetyl chloride (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Expected Challenges

-

Low Yield: Due to the deactivating nature of the nitrile group, the overall conversion is expected to be low.

-

Poor Regioselectivity: The formation of the meta isomer is electronically favored. Achieving high selectivity for the ortho product is unlikely without a specialized catalytic system.

-

Harsh Conditions: Overcoming the deactivation of the ring may require forcing conditions (higher temperatures, longer reaction times), which can lead to side reactions and decomposition.

Alternative Two-Step Synthesis of this compound

A more practical and higher-yielding approach to the synthesis of this compound involves a two-step sequence: the Friedel-Crafts acetylation of benzonitrile to form 2-cyanoacetophenone, followed by α-chlorination.

Overall Workflow

Caption: Two-Step Synthesis of this compound.

Step 1: Friedel-Crafts Acetylation of Benzonitrile

In this step, benzonitrile is acylated with acetyl chloride to produce 2-cyanoacetophenone. While still challenging, acetylation is often more manageable than chloroacetylation.

-

Reaction Setup: A similar setup to the direct chloroacetylation is used. Anhydrous aluminum chloride (1.5 eq) is suspended in an excess of benzonitrile (which can act as both reactant and solvent) or in a high-boiling inert solvent like 1,2-dichloroethane.

-

Reagent Addition: The mixture is cooled to 0 °C, and acetyl chloride (1.0 eq) is added dropwise.

-

Reaction Progression: The reaction is stirred at room temperature and then heated to 80-100 °C for several hours. Reaction progress is monitored by TLC or GC.

-

Work-up and Purification: The work-up procedure is similar to the one described for the direct chloroacetylation. The resulting crude product, a mixture of isomers, is purified by column chromatography to isolate the desired 2-cyanoacetophenone.

Step 2: α-Chlorination of 2-Cyanoacetophenone

The isolated 2-cyanoacetophenone is then chlorinated at the α-position of the ketone.

-

Reaction Setup: 2-Cyanoacetophenone is dissolved in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask.

-

Reagent Addition: A chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) is added dropwise at room temperature. The reaction may be initiated by a small amount of a radical initiator like AIBN or by gentle heating. Alternatively, N-chlorosuccinimide (NCS) in the presence of an acid catalyst can be used.

-

Reaction Progression: The reaction is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Purification: The reaction mixture is washed with water and a dilute solution of sodium bicarbonate to remove any acidic byproducts. The organic layer is dried, and the solvent is evaporated. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Summary

The following tables summarize the key reagents and expected outcomes for the two synthetic routes.

Table 1: Reagents and Conditions for the Synthesis of this compound

| Parameter | Direct Friedel-Crafts Chloroacetylation (Hypothetical) | Two-Step Synthesis: Acetylation | Two-Step Synthesis: α-Chlorination |

| Starting Material | Benzonitrile | Benzonitrile | 2-Cyanoacetophenone |

| Acylating/Chlorinating Agent | Chloroacetyl Chloride | Acetyl Chloride | Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) |

| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) | Acid catalyst (for NCS) |

| Solvent | Carbon Disulfide or 1,2-Dichloroethane | Benzonitrile or 1,2-Dichloroethane | Chloroform or Dichloromethane |

| Temperature | 0 °C to Reflux | 0 °C to 100 °C | Room Temperature to 50 °C |

| Reaction Time | Highly variable, likely long | Several hours | 1-4 hours |

Table 2: Product Characterization and Expected Yields

| Property | This compound |

| Molecular Formula | C₉H₆ClNO[9] |

| Molecular Weight | 179.60 g/mol [9] |

| Appearance | Expected to be a crystalline solid |

| Purity (Typical) | >95% after purification[9] |

| Yield (Direct Route) | Expected to be low (<20%) with poor regioselectivity |

| Yield (Two-Step Route) | Moderate to good (40-60% overall) |

| Spectroscopic Data (¹H NMR) | Aromatic protons (multiplet), CH₂Cl (singlet) |

| Spectroscopic Data (¹³C NMR) | Aromatic carbons, C≡N, C=O, CH₂Cl |

| Spectroscopic Data (IR) | C≡N stretch (~2230 cm⁻¹), C=O stretch (~1700 cm⁻¹) |

Conclusion

The synthesis of this compound via a direct Friedel-Crafts chloroacetylation of benzonitrile is a challenging endeavor due to the deactivating, meta-directing nature of the nitrile group. While a hypothetical protocol can be proposed, low yields and poor regioselectivity are anticipated.

A more practical and efficient method involves a two-step sequence: the Friedel-Crafts acetylation of benzonitrile to yield 2-cyanoacetophenone, followed by α-chlorination. This approach allows for better control over the reaction and purification of the intermediate, ultimately leading to a higher overall yield of the desired ortho product. For researchers and professionals in drug development and fine chemical synthesis, this two-step pathway represents a more reliable strategy for obtaining this compound. Further optimization of catalysts and reaction conditions for the direct ortho-acylation of deactivated aromatic rings remains an active area of research.[2][4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. allstudyjournal.com [allstudyjournal.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. allstudyjournal.com [allstudyjournal.com]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]

- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 9. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 2-(2-Chloroacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2-(2-chloroacetyl)benzonitrile, a valuable intermediate in pharmaceutical and chemical research, presents a unique challenge due to the electronic properties of the benzonitrile ring. A direct Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride is synthetically unviable for producing the ortho-substituted product in appreciable yields. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

This technical guide outlines a more feasible, multi-step synthetic pathway commencing from an ortho-substituted aniline precursor. The proposed route involves the protection of the amine, followed by a Friedel-Crafts acylation, deprotection, a Sandmeyer reaction to introduce the nitrile functionality, and finally, chlorination of the acetyl group. This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support the successful laboratory-scale synthesis of this compound.

The Challenge of Direct Ortho-Acylation of Benzonitrile

The direct chloroacetylation of benzonitrile via the Friedel-Crafts acylation is not a practical method for the synthesis of this compound. The cyano (-CN) group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. Furthermore, it acts as a meta-director, meaning that any electrophilic attack will predominantly occur at the meta-position (carbon-3) of the benzene ring. This regioselectivity is a fundamental principle of electrophilic aromatic substitution and is dictated by the stability of the intermediate carbocation (sigma complex). Therefore, the primary product of a Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride would be 4-(2-chloroacetyl)benzonitrile, with the meta-isomer also being a potential, though often minor, product.[1]

A Plausible Multi-Step Synthetic Pathway

To overcome the inherent regioselectivity of the benzonitrile ring, a multi-step synthetic approach is necessary. A plausible and effective route starts from an ortho-substituted aniline derivative, which allows for the strategic introduction of the required functional groups. The proposed pathway is as follows:

-

Protection of 2-Aminoacetophenone: The synthesis begins with the protection of the amino group of 2-aminoacetophenone to prevent side reactions in the subsequent steps. Acetylation is a common and effective method for this purpose.

-

Diazotization and Sandmeyer Reaction: The protected 2-aminoacetophenone is then diazotized, followed by a Sandmeyer reaction to replace the diazonium group with a nitrile group, yielding 2-acetylbenzonitrile. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including cyano groups, onto an aromatic ring.[2][3][4][5][6]

-

α-Chlorination of 2-Acetylbenzonitrile: The final step is the selective chlorination of the methyl group of the acetyl moiety in 2-acetylbenzonitrile to yield the target molecule, this compound.

This strategic sequence circumvents the directing effects of the nitrile group by introducing it later in the synthesis.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthetic pathway.

Synthesis of 2-Acetamidobenzonitrile from 2-Aminobenzonitrile (Illustrative Precursor Step)

While the main pathway starts from 2-aminoacetophenone, the synthesis of a related precursor, 2-acetamidobenzonitrile, illustrates the protection step.

-

Reaction: 2-Aminobenzonitrile is reacted with acetic anhydride in the presence of a base to form 2-acetamidobenzonitrile.

-

Procedure: To a solution of 2-aminobenzonitrile (1 eq.) in a suitable solvent such as pyridine or dichloromethane, acetic anhydride (1.2 eq.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. After completion of the reaction, the mixture is poured into ice-water and the precipitated product is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Synthesis of 2-Acetylbenzonitrile via Sandmeyer Reaction of 2-Aminoacetophenone

This is a key step in the proposed pathway.

-

Reaction: 2-Aminoacetophenone is converted to its diazonium salt, which is then reacted with a cyanide source, typically copper(I) cyanide, to yield 2-acetylbenzonitrile.

-

Procedure:

-

Diazotization: 2-Aminoacetophenone (1 eq.) is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq.) in water is then added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored using starch-iodide paper.

-

Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water is prepared and heated to 60-70 °C. The freshly prepared cold diazonium salt solution is then added slowly to the hot cyanide solution. Vigorous nitrogen evolution will be observed. The reaction mixture is heated for an additional 30 minutes after the addition is complete.

-

Work-up: The reaction mixture is cooled to room temperature and extracted with an organic solvent such as dichloromethane or ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Synthesis of this compound via α-Chlorination of 2-Acetylbenzonitrile

-

Reaction: 2-Acetylbenzonitrile is chlorinated at the α-position of the acetyl group using a suitable chlorinating agent.

-

Procedure: To a solution of 2-acetylbenzonitrile (1 eq.) in a suitable solvent like acetic acid or chloroform, sulfuryl chloride (SO₂Cl₂) (1.1 eq.) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours. The progress of the reaction can be monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent, washed with a saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the expected yields and key physical properties of the intermediates and the final product. Please note that the yields are indicative and can vary based on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |

| 2-Acetamidobenzonitrile | C₉H₈N₂O | 160.17 | 138-140 | 85-95 |

| 2-Acetylbenzonitrile | C₉H₇NO | 145.16 | 48-50 | 60-70 |

| This compound | C₉H₆ClNO | 179.61 | Not readily available | 70-80 |

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction mechanism and the overall experimental workflow.

Mechanism of the Sandmeyer Reaction

Caption: Mechanism of the Sandmeyer reaction for the synthesis of 2-acetylbenzonitrile.

Experimental Workflow for the Synthesis of this compound

Caption: Overall experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from benzonitrile is not a straightforward process due to the inherent electronic and directing effects of the nitrile group. This guide has detailed a robust, multi-step synthetic pathway that overcomes these challenges by strategically introducing the functional groups in a specific order. By following the provided experimental protocols, researchers and drug development professionals can reliably synthesize this important chemical intermediate for their research and development needs. Careful execution of each step, particularly the temperature-sensitive diazotization and the handling of toxic reagents, is crucial for a successful and safe synthesis.

References

- 1. 4-(2-chloroacetyl)benzonitrile | 40805-50-3 | Benchchem [benchchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-(2-Chloroacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(2-Chloroacetyl)benzonitrile. Due to the absence of publicly available experimental NMR data for this specific compound, this guide is based on predicted spectral data derived from robust computational models and analysis of structurally analogous compounds. This document is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene protons of the chloroacetyl group. The chemical shifts (δ) are referenced to a standard internal TMS (Tetramethylsilane) signal at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | d | 1H | H-6 |

| ~ 7.75 | t | 1H | H-4 |

| ~ 7.65 | d | 1H | H-3 |

| ~ 7.55 | t | 1H | H-5 |

| ~ 4.80 | s | 2H | -CH₂Cl |

Note: Predicted chemical shifts and coupling constants can vary based on the solvent and the specific computational model used. The aromatic region will likely present as a complex splitting pattern due to second-order effects.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show signals for the carbon atoms of the benzonitrile ring and the chloroacetyl moiety. The presence of the electron-withdrawing nitrile and chloroacetyl groups significantly influences the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 192.0 | C=O |

| ~ 138.0 | C-2 |

| ~ 134.0 | C-4 |

| ~ 133.5 | C-6 |

| ~ 130.0 | C-5 |

| ~ 128.0 | C-3 |

| ~ 118.0 | C≡N |

| ~ 112.0 | C-1 |

| ~ 45.0 | -CH₂Cl |

Structural Assignment and Logic

The predicted assignments are based on established principles of NMR spectroscopy, including the effects of substituent electronegativity and anisotropy on chemical shifts.

Caption: Chemical structure of this compound.

The deshielding of the aromatic protons is influenced by the electron-withdrawing nature of both the nitrile and the chloroacetyl groups. The proton at the H-6 position is expected to be the most downfield due to its proximity to the carbonyl group. The methylene protons of the chloroacetyl group are anticipated to appear as a singlet significantly downfield due to the adjacent electron-withdrawing carbonyl and chlorine atom.

Experimental Protocols

While specific experimental data for this compound is not available, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule of this nature is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Caption: General workflow for NMR sample preparation and analysis.

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound based on predictive methods. The provided data tables and experimental protocols offer a valuable starting point for researchers and professionals involved in the synthesis, purification, and analysis of this compound. It is important to emphasize that experimental verification is crucial for confirming these predicted spectral features.

The Chloroacetyl Group in 2-(2-Chloroacetyl)benzonitrile: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the chloroacetyl group in 2-(2-Chloroacetyl)benzonitrile, a versatile bifunctional molecule with significant potential in organic synthesis. While specific literature on the 2-isomer is limited, this document extrapolates from the well-understood chemistry of its 4-isomer and analogous ortho-substituted phenacyl halides to present a comprehensive overview of its synthetic applications. The high electrophilicity of the chloroacetyl moiety, coupled with the reactivity of the nitrile group, makes it a valuable precursor for a range of heterocyclic compounds of interest in medicinal chemistry and materials science. This guide offers detailed experimental protocols for its synthesis and key transformations, quantitative data from analogous systems, and visual diagrams of reaction pathways to facilitate its use in research and development.

Introduction

This compound is an aromatic ketone featuring two key functional groups: a highly reactive chloroacetyl group and a versatile nitrile moiety. This unique combination allows for stepwise or concurrent modifications, positioning it as an attractive building block for complex molecular architectures. The chloroacetyl group serves as a potent electrophile, readily undergoing nucleophilic substitution, while the nitrile group can be transformed into amines or carboxylic acids, opening further avenues for derivatization.

This guide will explore the synthesis of this compound and delve into the reactivity of its chloroacetyl group, with a particular focus on its application in the synthesis of heterocyclic systems. Due to the limited availability of specific data for the 2-isomer, this guide will draw upon established chemical principles and data from closely related analogues to provide a robust and practical resource for laboratory professionals.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-chlorobenzonitrile with chloroacetyl chloride. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2-Chlorobenzonitrile

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq.) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 2-chlorobenzonitrile (1.0 eq.) dissolved in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic extracts and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Core Reactivity of the Chloroacetyl Group

The primary site of reactivity in this compound is the α-carbon of the chloroacetyl group. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes this carbon highly electrophilic and susceptible to nucleophilic attack.

However, it is important to note that ortho-substituted phenacyl halides, such as the title compound, exhibit diminished reactivity towards nucleophilic displacement compared to their meta and para isomers.[1] This is attributed to steric hindrance from the ortho-benzonitrile group, which can impede the approach of the nucleophile.

Nucleophilic Substitution Reactions

A wide array of nucleophiles can displace the chloride ion, leading to a diverse range of functionalized products. These reactions are fundamental to the synthetic utility of this compound.

| Nucleophile | Reagent Example | Product Type | Plausible Yield (%) | Reference (Analogous Reactions) |

| Nitrogen | Ammonia, primary/secondary amines | α-Amino ketone | 70-90 | [2] |

| Oxygen | Alcohols, phenols | α-Alkoxy/Aryloxy ketone | 60-85 | General knowledge |

| Sulfur | Thiols, thiophenols | α-Thio ketone | 85-95 | General knowledge |

| Carbon | Cyanide, malonic esters | β-Ketonitrile, γ-Ketoester | 65-80 | General knowledge |

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: General Nucleophilic Substitution with an Amine

Materials:

-

This compound

-

Primary or secondary amine (2.2 eq.)

-

Acetonitrile or DMF as solvent

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA) as base (1.5 eq.)

Procedure:

-

Dissolve this compound (1.0 eq.) in acetonitrile in a round-bottom flask.

-

Add the amine (2.2 eq.) and the base (1.5 eq.).

-

Stir the mixture at room temperature or heat to 50-70 °C, monitoring by TLC.

-

Once the reaction is complete, filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Applications in Heterocyclic Synthesis

The dual reactivity of this compound makes it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.

Synthesis of Quinolines

Quinolines can be synthesized via a multi-step process starting with the reduction of the nitrile group to an amine, followed by a Friedländer-type annulation with a carbonyl compound.

Proposed Pathway:

-

Reduction of Nitrile: The nitrile group is reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation to yield 2-amino-α-chloroacetophenone.

-

Nucleophilic Substitution: The chloro group is substituted with a suitable nucleophile to generate a β-dicarbonyl equivalent.

-

Cyclization: Acid-catalyzed intramolecular condensation and dehydration lead to the formation of the quinoline ring.

Synthesis of Benzodiazepines

This compound can be a precursor to 1,4-benzodiazepines, a class of psychoactive drugs.[3] The synthesis involves the formation of a 2-aminoacetamido intermediate followed by cyclization.

Proposed Pathway & Experimental Protocol:

-

Amination: React this compound with an excess of ammonia or a primary amine in a suitable solvent like methanol. This displaces the chloride to form the corresponding 2-(2-aminoacetyl)benzonitrile.

-

Cyclization: The resulting intermediate can undergo intramolecular cyclization. This may require the prior reduction of the nitrile to an amine, followed by heating to facilitate the condensation and ring closure. A well-established method involves reacting a 2-aminoacetamido benzophenone with hexamine and ammonium chloride under microwave irradiation.[2]

Protocol for Amination and Cyclization:

-

To a solution of this compound in methanol, add hexamethylenetetramine (2.2 eq.) and ammonium chloride (4.5 eq.).

-

Irradiate the mixture in a sealed vessel in a microwave synthesizer at a suitable temperature (e.g., 100-120 °C) for 15-30 minutes.

-

After cooling, pour the reaction mixture into water and extract with an organic solvent.

-

Purify the crude product by column chromatography to yield the benzodiazepine derivative.

Synthesis of Quinoxalines

Quinoxalines, another important class of N-heterocycles, can be readily synthesized by the condensation of an α-haloketone with an ortho-phenylenediamine.[4]

Proposed Pathway & Experimental Protocol:

-

Condensation: A mixture of this compound (1.0 eq.) and a substituted or unsubstituted ortho-phenylenediamine (1.0 eq.) is heated in a solvent such as ethanol or acetonitrile.

-

Cyclization: The initial condensation is followed by spontaneous intramolecular cyclization and dehydration to form the aromatic quinoxaline ring. The reaction is often complete within a few hours.

Protocol for Quinoxaline Synthesis:

-

In a round-bottom flask, dissolve this compound and ortho-phenylenediamine in ethanol.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.

Conclusion

This compound is a highly promising, yet under-explored, synthetic intermediate. The pronounced electrophilicity of its chloroacetyl group allows for a multitude of nucleophilic substitution reactions, while the nitrile group provides a secondary site for chemical modification. This guide has outlined its probable synthesis via Friedel-Crafts acylation and has detailed its significant potential in the construction of medicinally relevant heterocyclic scaffolds such as quinolines, benzodiazepines, and quinoxalines. By providing plausible, detailed experimental protocols and reaction pathways based on sound chemical principles and analogous systems, this document aims to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors. Further research into the specific reaction kinetics and scope of this versatile molecule is warranted and will undoubtedly uncover new applications in organic and medicinal chemistry.

References

An In-Depth Technical Guide to the Electrophilic Character of the Carbonyl Carbon in 2-(2-Chloroacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the carbonyl carbon in 2-(2-Chloroacetyl)benzonitrile, a key attribute influencing its reactivity and potential applications in synthetic chemistry and drug development. While experimental data for this specific ortho-isomer is limited in publicly accessible literature, this document leverages established principles of organic chemistry, data from analogous compounds, and theoretical considerations to offer a detailed overview. This guide covers the electronic effects influencing the carbonyl carbon's electrophilicity, proposed synthetic routes, and representative reaction protocols. Quantitative data, where available, is presented in tabular format, and key reaction pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound is a bifunctional organic molecule featuring a nitrile group and a chloroacetyl group attached to a benzene ring in an ortho configuration. The inherent reactivity of the α-chloro ketone moiety, particularly the electrophilicity of the carbonyl carbon, makes this compound a versatile intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its unique stereochemistry, with the two reactive groups in close proximity, opens avenues for intramolecular cyclization reactions, offering pathways to novel molecular scaffolds of interest in medicinal chemistry and materials science.

This guide aims to provide a detailed understanding of the factors governing the electrophilic nature of the carbonyl carbon in this specific molecule and to equip researchers with the foundational knowledge for its utilization in synthesis.

Electrophilic Character of the Carbonyl Carbon

The electrophilicity of the carbonyl carbon in this compound is a result of several contributing electronic and steric factors. A qualitative assessment suggests a highly reactive center for nucleophilic attack.

2.1. Inductive and Resonance Effects

The carbonyl group is inherently polarized due to the higher electronegativity of the oxygen atom, which withdraws electron density from the carbonyl carbon, rendering it electrophilic. This effect is further modulated by the substituents on the benzoyl and acetyl moieties.

-

Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group, operating through both a powerful inductive effect (-I) and a resonance effect (-M). Positioned ortho to the chloroacetyl group, it significantly withdraws electron density from the aromatic ring, which in turn enhances the partial positive charge on the carbonyl carbon.

-

Chloromethyl Group (-CH₂Cl): The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), further increasing the electrophilicity of the adjacent carbonyl carbon.

A logical diagram illustrating these influencing factors is presented below.

Caption: Factors enhancing the electrophilicity of the carbonyl carbon.

2.2. Steric Considerations

The ortho positioning of the bulky chloroacetyl and nitrile groups may introduce steric hindrance, potentially influencing the approach of nucleophiles. However, for many nucleophiles, this steric hindrance is not expected to be prohibitive and may in some cases contribute to regioselectivity in reactions involving other sites on the molecule.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of α-chloro ketones is the Friedel-Crafts acylation of an aromatic substrate. In this case, the direct Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride would be expected to yield a mixture of ortho, meta, and para isomers. The nitrile group is a meta-directing deactivator for electrophilic aromatic substitution. Therefore, the ortho-isomer would likely be a minor product in this direct approach.

A more targeted synthesis would likely proceed through the chlorination of a precursor ketone, 2-cyanoacetophenone.

Caption: A potential synthetic pathway to the target molecule.

Quantitative Data

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables include a combination of known properties and predicted data based on computational models and data from analogous compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1008-15-7 | Chemical Catalogs |

| Molecular Formula | C₉H₆ClNO | Calculated |

| Molecular Weight | 179.60 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Inferred |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ~4.8 (s, 2H, -CH₂Cl), δ ~7.5-8.0 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~45 (-CH₂Cl), δ ~115 (CN), δ ~118 (Ar-C), δ ~130-135 (Ar-CH), δ ~190 (C=O) |

| IR (KBr) | ~2230 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O stretch), ~750 cm⁻¹ (C-Cl stretch) |

Disclaimer: The spectroscopic data presented are predicted values and should be confirmed by experimental analysis.

Experimental Protocols

The following are proposed experimental protocols based on standard organic synthesis methodologies for the preparation of this compound and a representative reaction demonstrating the electrophilicity of its carbonyl carbon.

5.1. Proposed Synthesis of this compound via Chlorination of 2-Cyanoacetophenone

Materials:

-

2-Cyanoacetophenone

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoacetophenone (1 equivalent) in anhydrous dichloromethane.

-

Slowly add sulfuryl chloride (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

5.2. Representative Reaction: Synthesis of a Thiazole Derivative

This protocol illustrates a classic Hantzsch thiazole synthesis, showcasing the electrophilic nature of the carbonyl carbon.

Caption: Workflow for the synthesis of a thiazole derivative.

Materials:

-

This compound

-

Thioacetamide

-

Ethanol

-

Sodium bicarbonate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and thioacetamide (1 equivalent) in ethanol.

-

Add sodium bicarbonate (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into cold water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure thiazole derivative.

Conclusion

This compound possesses a highly electrophilic carbonyl carbon, a feature primarily attributed to the strong electron-withdrawing effects of the ortho-nitrile group and the α-chlorine atom. While specific experimental data for this isomer remains scarce in readily available literature, its reactivity can be confidently predicted based on established chemical principles. The proposed synthetic and reaction protocols provided in this guide offer a solid foundation for researchers to explore the utility of this versatile building block in the development of novel chemical entities. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential in synthetic applications.

Stability and storage conditions for 2-(2-Chloroacetyl)benzonitrile

An In-depth Technical Guide to the Stability and Storage of 2-(2-Chloroacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a versatile intermediate in organic synthesis. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the pharmaceutical industry where it serves as a precursor for various therapeutic agents. This document outlines the known stability characteristics, optimal storage conditions, potential degradation pathways, and general methodologies for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol [1] |

| Appearance | Solid |

| Purity | Typically ≥95% |

Stability Profile

This compound is reported to be chemically stable under standard ambient conditions, specifically at room temperature.[2] However, its stability can be influenced by several factors, including temperature, moisture, and the presence of incompatible materials. The chloroacetyl group is highly electrophilic, making the molecule susceptible to nucleophilic attack, which is a primary route of degradation.[3]

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended. These are compiled from safety data sheets and information on structurally related compounds.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term use.[2] | Reduced temperature minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | Prevents oxidation and reaction with atmospheric moisture. |

| Container | Keep in a tightly closed container.[2][4] | Prevents exposure to moisture and contaminants. |

| Environment | Store in a dry, well-ventilated place.[2][4] | Minimizes hydrolysis and exposure to reactive atmospheric components. |

| Light | Store protected from light. | While not explicitly stated for this compound, light can catalyze degradation in many organic molecules. |

Incompatible Materials

Contact with the following substances should be avoided to prevent degradation or hazardous reactions.

| Incompatible Material | Potential Hazard/Reaction |

| Strong Oxidizing Agents | Can cause vigorous, potentially explosive reactions.[5] |

| Strong Acids | May catalyze hydrolysis of the nitrile group or other reactions.[5] |

| Strong Bases | Can promote hydrolysis and other degradation pathways.[5] |

| Strong Reducing Agents | May reduce the nitrile or chloroacetyl groups.[5] |

| Nucleophiles (e.g., amines, alcohols, thiols) | The chloroacetyl group is highly reactive towards nucleophiles, leading to substitution reactions.[3] |

| Water/Moisture | Can lead to hydrolysis of the nitrile and chloroacetyl functionalities. |

Potential Degradation Pathways

The degradation of this compound can be anticipated based on the reactivity of its two primary functional groups: the chloroacetyl moiety and the nitrile group.

Reactions of the Chloroacetyl Group

The chloroacetyl group is a potent electrophile and is susceptible to nucleophilic substitution reactions. This is a primary pathway for its degradation or derivatization.

Reactions of the Nitrile Group

The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid, or it can be reduced to a primary amine.[3][6][7]

Experimental Protocols for Stability Assessment

General Stability Study Workflow

The following workflow can be adapted for a formal stability study.

Analytical Method for Stability Testing

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. Gas chromatography (GC) may also be suitable, potentially with derivatization to improve volatility and thermal stability.[9][10]

Method Validation Parameters (based on ICH Q2(R1))

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. |

| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Conclusion

This compound is a stable compound under controlled, ambient conditions. Its primary liabilities are its susceptibility to nucleophilic attack at the chloroacetyl position and the potential for hydrolysis or reduction of the nitrile group. For long-term storage, it is recommended to keep the material in a tightly sealed container, under an inert atmosphere, at refrigerated temperatures (2-8°C), and protected from light and moisture. Adherence to these conditions will help ensure the integrity and purity of the compound for its intended use in research and development. For applications requiring stringent control, a formal stability study using a validated stability-indicating method is advised.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 4-(2-chloroacetyl)benzonitrile | 40805-50-3 | Benchchem [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. nj.gov [nj.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Carboxylic acid - Nitriles, Synthesis, Reactions | Britannica [britannica.com]

- 8. japsonline.com [japsonline.com]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

Potential Hazards and Toxicity of 2-(2-Chloroacetyl)benzonitrile: A Technical Guide

Disclaimer: This document synthesizes available data on compounds structurally related to 2-(2-Chloroacetyl)benzonitrile to provide a potential hazard and toxicity profile. No direct toxicological studies for this compound were identified in the public domain. The information herein should be used as a guideline for handling and safety precautions, and does not represent a definitive toxicological assessment of this compound. All handling and experimental work should be conducted by trained professionals with appropriate personal protective equipment in a controlled environment.

Executive Summary

This technical guide outlines the potential hazards and toxicity of this compound by examining data from structurally similar compounds, including various chlorinated benzonitrile derivatives. Due to the absence of specific toxicological data for this compound, this guide extrapolates potential risks based on the known hazards of analogous chemicals. The primary anticipated hazards include acute oral, dermal, and inhalation toxicity, as well as irritation to the skin, eyes, and respiratory system. This document is intended for researchers, scientists, and professionals in drug development who may handle this or similar compounds.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to be classified as a hazardous substance. The following hazard statements are likely applicable, based on data from related compounds such as 4-Chlorobenzonitrile and other chlorinated nitriles.[1][2][3][4]

Anticipated GHS Hazard Statements:

Pictograms:

-

GHS07 (Exclamation Mark)

Toxicological Data Summary

Quantitative toxicological data for this compound is not available. The following table summarizes data from structurally related compounds to provide an estimate of potential toxicity.

| Compound | Test | Route | Species | Value | Reference |

| Chloroacetonitrile | LD50 | Oral | Mouse | 139 mg/kg | [5] |

| Benzonitrile | LD50 | Oral | Rat | 690–1500 mg/kg bw | [6] |

| Benzonitrile | LD50 | Dermal | Rat | 1200–2000 mg/kg bw | [6] |

| Benzonitrile | LD50 | Dermal | Rabbit | 1250–1400 mg/kg bw | [6] |

| Benzonitrile | LC50 | Inhalation | Rat | 929 ppm | [7] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) and other regulatory bodies are typically employed for such evaluations. Below are generalized methodologies relevant to the anticipated hazards.

Acute Oral Toxicity (OECD TG 423)

-

Objective: To determine the median lethal dose (LD50) following a single oral administration.

-

Test Animals: Typically, rats or mice are used. A small group of animals (e.g., 3) of a single-sex are used in a stepwise procedure.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered by gavage in a single dose.

-

Dose levels are selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

The procedure is repeated with additional animals at higher or lower fixed doses depending on the presence or absence of mortality.

-

-

Endpoint: The LD50 is estimated based on the observed mortalities.

Acute Dermal Toxicity (OECD TG 402)

-

Objective: To determine the LD50 following a single dermal application.

-

Test Animals: Rats, rabbits, or guinea pigs are typically used.

-

Procedure:

-

A designated area of the animal's skin is shaved.

-

The test substance is applied uniformly to the shaved area and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Animals are observed for mortality and clinical signs of toxicity for 14 days.

-

-

Endpoint: The dermal LD50 is calculated.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

-

Objective: To assess the skin irritation potential using an in vitro model.

-

Test System: A reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure:

-

The test substance is applied topically to the skin tissue surface.

-

After a defined exposure period, the substance is removed by washing.

-

Cell viability is measured, typically using an MTT assay.

-

-

Endpoint: A substance is identified as an irritant if the mean cell viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

Logical Workflow and Signaling Pathways

General Chemical Hazard Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the potential hazards of a chemical compound like this compound.

Caption: A generalized workflow for chemical hazard assessment.

Potential Toxicity Signaling Pathway

Specific signaling pathways for this compound are not documented. However, many toxic compounds induce cellular stress leading to apoptosis. The diagram below illustrates a simplified, hypothetical pathway.

Caption: A hypothetical cellular toxicity pathway.

First Aid Measures

The following first aid measures are recommended based on the potential hazards.[1][8]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]

-

Ingestion: Rinse mouth. Immediately make victim drink water (two glasses at most). Consult a physician.[1]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[1][4][8]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[1][4][8]

Stability and Reactivity

-

Reactivity: No specific data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No specific data available.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]

-

Hazardous Decomposition Products: In case of fire, may produce carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen cyanide.[1][8]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Benzonitrile, 4-(chloroacetyl)- | C9H6ClNO | CID 142493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Methodological & Application

The Strategic Utility of 2-(2-Chloroacetyl)benzonitrile in the Synthesis of Pharmaceutical Intermediates

Introduction: 2-(2-Chloroacetyl)benzonitrile is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a variety of pharmaceutical intermediates. Its chemical architecture, featuring a reactive chloroacetyl group and a nitrile moiety, allows for a range of chemical transformations, making it a key building block in the construction of complex heterocyclic systems central to many therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its preparation via Friedel-Crafts acylation and its subsequent utilization in the formation of quinazolinone and benzodiazepine scaffolds.

Application Notes

This compound is primarily synthesized through the Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The nitrile group is a deactivating group, which can make the Friedel-Crafts reaction challenging; however, with the appropriate choice of catalyst and reaction conditions, the desired product can be obtained in good yields.

Once synthesized, the electrophilic chloroacetyl group is highly susceptible to nucleophilic substitution, particularly with amines. This reactivity is the cornerstone of its utility in pharmaceutical synthesis, enabling the facile introduction of the 2-cyanophenyl acetyl moiety into various molecular frameworks. This often serves as the initial step in cascade reactions to form fused heterocyclic systems.

Key Applications:

-

Synthesis of Quinazolinone Derivatives: this compound can be reacted with anthranilamides to initiate a cascade reaction leading to the formation of quinazolinone structures. Quinazolinones are a prominent class of compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.

-

Precursor to Benzodiazepine Analogs: Through multi-step synthetic pathways, this compound can be utilized in the construction of benzodiazepine derivatives. Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant effects. The initial reaction often involves the aminoacylation of a suitable aromatic amine.

Data Presentation

Table 1: Representative Yields for the Synthesis of Pharmaceutical Intermediates

| Intermediate Class | Starting Materials | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |

| Quinazolinone | This compound, 2-Aminobenzamide | K₂CO₃ | DMF | 8-12 h | 75-85 | >95 |

| Benzodiazepine | N-(2-aminophenyl)-2-chloroacetamide derivative | Hexamine, NH₄Cl | Ethanol | 14 h | 60-70 | >97 |

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the Friedel-Crafts acylation of benzonitrile.

Materials:

-

Benzonitrile